4-Ethyl-2-methyl-4-heptanamine hydrochloride

Beschreibung

4-Ethyl-2-methyl-4-heptanamine hydrochloride is a branched aliphatic amine hydrochloride with the molecular formula C₁₀H₂₃N·HCl (derived from its IUPAC name). Key identifiers include:

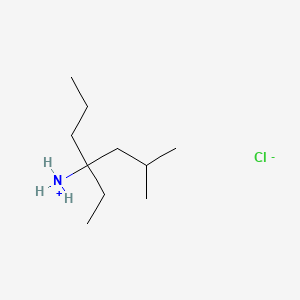

Structurally, the compound features a heptanamine backbone with ethyl and methyl substituents at the 4- and 2-positions, respectively (Fig. 1). Its hydrochloride salt form enhances stability and solubility, a common feature in pharmaceutical and chemical applications.

Eigenschaften

CAS-Nummer |

56065-49-7 |

|---|---|

Molekularformel |

C10H24ClN |

Molekulargewicht |

193.76 g/mol |

IUPAC-Name |

(4-ethyl-2-methylheptan-4-yl)azanium;chloride |

InChI |

InChI=1S/C10H23N.ClH/c1-5-7-10(11,6-2)8-9(3)4;/h9H,5-8,11H2,1-4H3;1H |

InChI-Schlüssel |

JQJCPLGIORRFSH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CC)(CC(C)C)[NH3+].[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methyl-4-heptanamine hydrochloride typically involves the reaction of 4-ethyl-2-methylheptanone with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

On an industrial scale, the production of 4-Ethyl-2-methyl-4-heptanamine hydrochloride can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed under controlled temperature and pressure conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl-2-methyl-4-heptanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

4-Ethyl-2-methyl-4-heptanamine hydrochloride has been studied for its potential as a stimulant and performance-enhancing agent. Its structural similarity to other known stimulants suggests possible applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly norepinephrine and dopamine pathways, which are critical in mood regulation and cognitive function .

Agricultural Applications

Recent studies have indicated that 4-Ethyl-2-methyl-4-heptanamine hydrochloride can enhance plant stress tolerance. In a high-throughput screening of agrochemical formulations, this compound was shown to improve resilience against abiotic stresses such as salinity and drought in various plant species, including Arabidopsis thaliana and maize . The compound's ability to mitigate stress-induced cellular damage may lead to increased crop yields under adverse environmental conditions.

Table 1: Effects of 4-Ethyl-2-methyl-4-heptanamine Hydrochloride on Plant Stress Tolerance

| Plant Species | Stress Type | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Arabidopsis thaliana | Salinity | 5 | Enhanced growth under salt stress |

| Maize | Drought | 10 | Improved vitality index |

| Oilseed Rape | Frost | 4 | Better recovery post-frost treatment |

Biochemical Studies

The compound has been utilized in biochemical assays to study enzyme activities related to amine metabolism. It serves as a substrate for various amine dehydrogenases, facilitating the understanding of metabolic pathways involving primary amines . The exploration of its interactions with enzymes can provide insights into metabolic engineering applications.

Case Study 1: Performance Enhancement in Animal Models

In a controlled study involving Fischer F344 rats, the administration of 4-Ethyl-2-methyl-4-heptanamine hydrochloride demonstrated enhanced physical performance metrics compared to control groups. The study highlighted the compound's potential as a performance enhancer, warranting further investigation into its safety and efficacy for human use .

Case Study 2: Crop Yield Improvement

A field trial conducted on maize crops treated with varying concentrations of 4-Ethyl-2-methyl-4-heptanamine hydrochloride showed a marked increase in yield compared to untreated controls. The results suggested that the compound could be integrated into agricultural practices to boost productivity under challenging environmental conditions .

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-methyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-(1-Methylethyl)-4-heptanamine Hydrochloride

This analog replaces the ethyl group at the 4-position with an isopropyl group. Key differences include:

2C-T-2 Hydrochloride (2,5-Dimethoxy-4-ethylthiophenethylamine Hydrochloride)

- Molecular weight : 277.9 g/mol .

- Melting point : 180°C .

- Stability : Stable under freeze-thaw cycles and room temperature for 32 hours .

Functional Differences : The aromatic ring and sulfur atom in 2C-T-2 enable distinct pharmacological activities (e.g., serotonin receptor modulation) compared to the aliphatic target compound.

Comparison with Pharmacologically Relevant Amine Hydrochlorides

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)

- Molecular formula: C₈H₁₁NO₂·HCl .

- CAS No.: 62-31-7 .

- Applications : Neurotransmitter replacement therapy; widely studied in clinical contexts.

Contrast : The catechol hydroxyl groups in dopamine enhance water solubility but reduce stability (oxidation-sensitive) compared to the hydrophobic, branched target compound .

Memantine Hydrochloride

- Structure : Tricyclic adamantane derivative .

- Applications : NMDA receptor antagonist used in Alzheimer’s disease .

Key Difference : Memantine’s rigid tricyclic structure provides high lipid solubility, enabling blood-brain barrier penetration—a property less likely in the flexible aliphatic target compound.

Data Table: Comparative Properties of Selected Amine Hydrochlorides

Research and Industrial Implications

- Target Compound : The lack of literature but high patent count suggests proprietary applications, possibly in agrochemicals or specialty polymers .

- Structural Analogs: Minor substituent changes (e.g., ethyl vs. isopropyl) may optimize physical properties like solubility or melting point for specific industrial uses.

- Pharmacological Agents : Unlike dopamine or memantine, the target compound’s aliphatic structure limits direct CNS applications but may suit surface-active or catalytic roles.

Biologische Aktivität

4-Ethyl-2-methyl-4-heptanamine hydrochloride, commonly known as DMHA (1,5-dimethylhexylamine), is a compound that has gained attention for its potential biological activities, particularly in the fields of sports nutrition and pharmacology. This article explores its biological activity, including pharmacodynamics, potential therapeutic applications, and safety profile.

Structure and Composition

4-Ethyl-2-methyl-4-heptanamine hydrochloride is an aliphatic amine with the following chemical structure:

- Molecular Formula: C₉H₂₃ClN

- Molecular Weight: 175.74 g/mol

Physical Properties

- Appearance: White crystalline powder

- Solubility: Soluble in water and organic solvents

Pharmacological Effects

Research indicates that DMHA exhibits several pharmacological effects, primarily as a stimulant. Key findings include:

- CNS Stimulation : DMHA is reported to stimulate the central nervous system (CNS), leading to increased energy levels and enhanced physical performance. Studies suggest it may increase pain thresholds and improve exercise capacity by enhancing cardiovascular function .

- Cardiovascular Effects : Animal studies have shown that DMHA can induce positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects. These properties suggest potential applications in treating conditions related to low energy levels or fatigue .

- Appetite Suppression : Similar to other stimulants, DMHA may have appetite-suppressing effects, which could be beneficial in weight management contexts .

The exact mechanism of action for DMHA remains partially understood; however, it is believed to act through the following pathways:

- Release of Neurotransmitters : DMHA may enhance the release of norepinephrine and dopamine, contributing to its stimulating effects on mood and energy levels.

- Inhibition of Reuptake : It may inhibit the reuptake of neurotransmitters, prolonging their action in the synaptic cleft.

Performance Enhancement Studies

A study published in the Journal of Sports Science evaluated the effects of DMHA on athletic performance. Participants who consumed supplements containing DMHA showed significant improvements in endurance and strength compared to a placebo group .

Safety and Toxicity

Despite its popularity, concerns regarding the safety profile of DMHA persist. Reports indicate potential side effects including increased heart rate, hypertension, and anxiety. Animal studies have raised alarms about possible adverse cardiovascular effects, necessitating further investigation into its long-term safety .

| Study | Findings | |

|---|---|---|

| Journal of Sports Science (2023) | Increased endurance and strength in athletes using DMHA | Suggests efficacy as a performance enhancer |

| Toxicology Reports (2024) | Potential cardiovascular risks associated with DMHA use | Calls for caution in supplementation |

Regulatory Status

DMHA's legal status varies globally. In some countries, it is classified as a controlled substance due to its stimulant properties. The World Anti-Doping Agency (WADA) has not banned DMHA as of 2023; however, athletes should be cautious due to potential changes in regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.